
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid, also known as CCP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CCP is a derivative of proline, a non-essential amino acid that is commonly found in proteins. The unique chemical structure of CCP makes it an attractive molecule for use in various research studies, including drug development, protein synthesis, and biochemical analysis.
Mécanisme D'action
The mechanism of action of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is based on its ability to react with amino groups in proteins and peptides. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid reacts with the amino group of the N-terminus of peptides and proteins, forming an amide bond. This reaction can be used to synthesize peptide nucleic acids, as well as to modify the structure and function of proteins.
Effets Biochimiques Et Physiologiques
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid can inhibit the activity of enzymes such as chymotrypsin and trypsin, which are involved in the digestion of proteins. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is its ability to selectively react with amino groups in proteins and peptides. This makes it a useful tool for the synthesis of PNAs and for the modification of proteins. However, (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several potential future directions for research involving (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. One area of interest is the development of new methods for the synthesis of PNAs using (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. Another area of research is the use of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in the modification of proteins for use in drug development. Additionally, further studies are needed to investigate the potential applications of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in cancer therapy and other areas of medicine.
In conclusion, (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is a compound that has potential applications in various scientific research studies. Its ability to selectively react with amino groups in proteins and peptides makes it a useful tool for the synthesis of PNAs and for the modification of proteins. Further research is needed to fully explore the potential applications of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in various areas of medicine and science.
Méthodes De Synthèse
The synthesis of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid involves the reaction of proline with thionyl chloride and phosphorus pentachloride, resulting in the formation of the chloroformate derivative. This intermediate is then treated with sodium hydroxide to produce (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. The synthesis of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has been used in various scientific research studies due to its ability to react with amino groups in proteins and peptides. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have been shown to have potential applications in gene therapy, as they can bind specifically to DNA and RNA sequences and inhibit their function.
Propriétés
Numéro CAS |
131180-40-0 |
|---|---|
Nom du produit |
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid |
Formule moléculaire |
C6H8ClNO3 |
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 |
Clé InChI |
GEQHKPFNCBCFSB-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)Cl)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)Cl)C(=O)O |
Synonymes |
L-Proline, 1-(chlorocarbonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




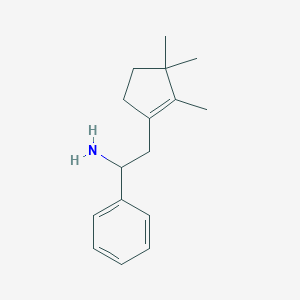

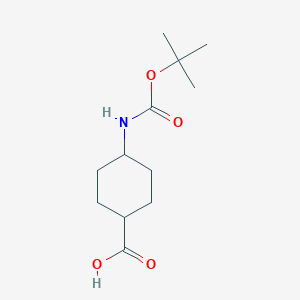
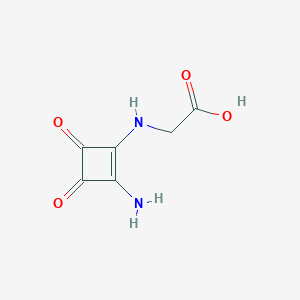

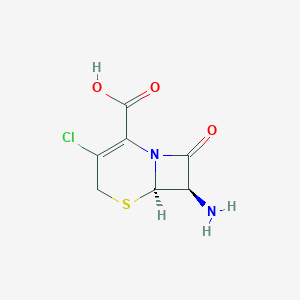
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
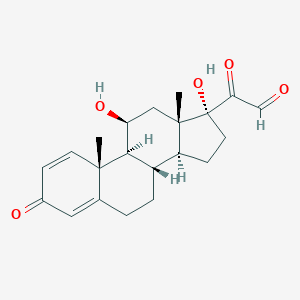



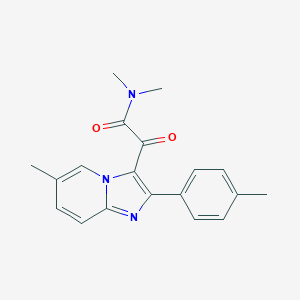
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)